![molecular formula C17H17BrO4 B14623419 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one CAS No. 56774-66-4](/img/structure/B14623419.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one is an organic compound that features a benzene ring substituted with benzyloxy, dimethoxy, and bromoethanone groups
Preparation Methods
The synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one typically involves multiple steps:
Benzyloxy Substitution: The attachment of a benzyloxy group to the benzene ring.
Dimethoxy Substitution: The addition of two methoxy groups to the benzene ring.
These steps are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one undergoes several types of chemical reactions:
Oxidation: This reaction can convert the benzyloxy group into a carbonyl group.
Reduction: The bromoethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .
Scientific Research Applications
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one involves its interaction with specific molecular targets. The benzyloxy and dimethoxy groups can interact with enzymes and receptors, potentially inhibiting their activity. The bromoethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one can be compared with other similar compounds such as:
1-[2-(Benzyloxy)-3,6-dimethoxyphenyl]ethanone: Similar structure but lacks the bromine atom.
1-[2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole: Contains additional chlorine atoms and an imidazole ring, making it more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56774-66-4 |
|---|---|
Molecular Formula |
C17H17BrO4 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-bromo-1-(3,4-dimethoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H17BrO4/c1-20-15-9-8-13(14(19)10-18)16(17(15)21-2)22-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
JXIXLQJNRVANQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CBr)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
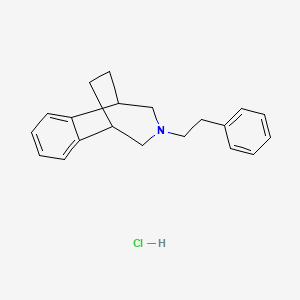
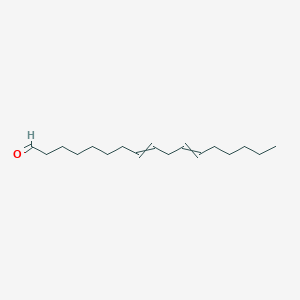
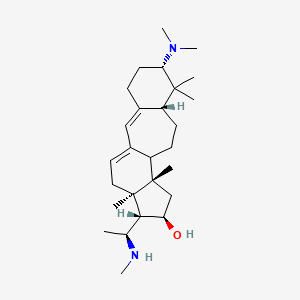
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)


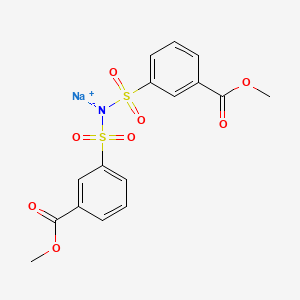
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)

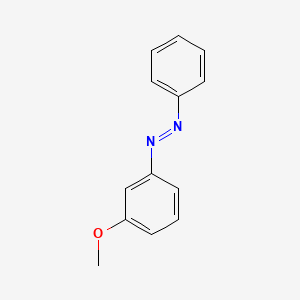

![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
